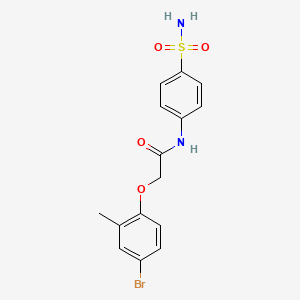![molecular formula C20H14F2N4OS B2571556 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 920201-91-8](/img/structure/B2571556.png)
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H14F2N4OS and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibition
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide, as part of the broader class of compounds including tricyclic pyridobenzo- and dipyridodiazepinones, has shown promise in inhibiting HIV-1 reverse transcriptase. These compounds can inhibit the enzyme at concentrations as low as 35 nM, indicating potential as potent non-nucleoside inhibitors for clinical evaluation against HIV-1 (Hargrave et al., 1991).
Antitumor Activity
The synthesis and exploration of novel quinolino[3,2-d][1]benzazepines and pyrido[3,2-d][1]benzazepines have demonstrated that certain 2,4-diarylpyrido[3, 2-d][1]benzazepin-6-ones and -thiones exhibit significant cytotoxicity against tumor cells. These compounds, particularly the thiolactam series, have shown higher potency and remarkable selectivity for renal cancer cell lines, highlighting their potential as candidates for antitumor drugs (Link & Kunick, 1998).
Novel Synthetic Routes
Research into the synthesis of pyrrolo[3,4-d][1,2]diazepines, which are analogs of the 2,3-benzodiazepine structure, has led to the development of a simple method for their preparation. This work underscores the ongoing interest in these compounds for their potential medicinal applications, providing a novel general method for preparing such heterocyclic systems (Kharaneko & Bogza, 2013).
HIV-1 Inhibition
Further research into arylpyrido-diazepine and -thiodiazepine derivatives has identified compounds that inhibit HIV-1 replication at very low concentrations, without cytotoxicity at significantly higher concentrations. These findings present a promising avenue for the treatment of HIV-1 infection, especially for strains resistant to traditional treatments (Bellarosa et al., 1996).
Antimicrobial and Antioxidant Agents
Compounds containing the benzodiazepine structure have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds have shown potent activity against bacteria and fungi, as well as significant antioxidant properties, indicating their potential as new therapeutic agents (Naraboli & Biradar, 2017).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-12-7-8-16(14(22)10-12)24-18(27)11-28-20-13-4-1-2-5-15(13)25-19-17(26-20)6-3-9-23-19/h1-10H,11H2,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDPSFRLRVRRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2571491.png)
